2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a complex organic compound that features both an indole and a quinoline moiety. These structures are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline structure can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Coupling Reaction: The final step involves coupling the indole and quinoline moieties through an acetamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide can undergo various types of chemical reactions:
Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indole and quinoline moieties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide: Unique due to the presence of both indole and quinoline moieties.
2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-6-yloxy)ethyl)acetamide: Similar structure but with a different position of the quinoline moiety.
2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-4-yloxy)ethyl)acetamide: Another similar compound with a different quinoline position.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-25-15-17(18-8-2-3-9-19(18)25)14-21(26)23-12-13-27-20-10-4-6-16-7-5-11-24-22(16)20/h2-11,15H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCWWYMVOEDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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